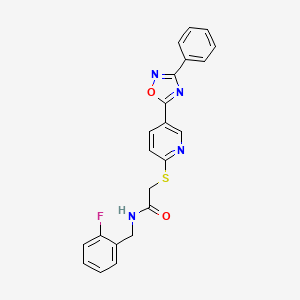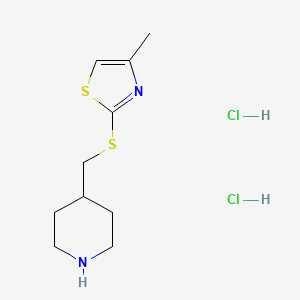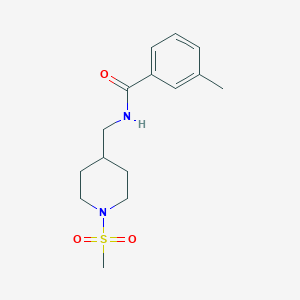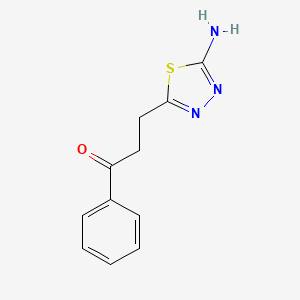
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one, also known as FTY720, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound was first discovered in the early 1990s, and since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Novel Conformationally Constrained Butyrophenones
A study by Raviña et al. (2000) focused on the synthesis of novel conformationally restricted butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, including variations like 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one, were evaluated for their antipsychotic potential. The research found that the potency and selectivity of these compounds largely depended on the amine fragment attached to the cyclohexanone structure, suggesting their potential effectiveness as antipsychotic drugs Raviña et al., 2000.
Fluorination for Enhanced Pharmacokinetic Profiles
Research by van Niel et al. (1999) explored the fluorination of piperazin-1-yl propyl indoles, aiming to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This study suggests that structural modifications, such as fluorination, can significantly influence the pharmacokinetic properties of compounds, potentially enhancing their therapeutic efficacy van Niel et al., 1999.
PET Imaging of Colony-Stimulating Factor 1 Receptor
Lee et al. (2022) developed a 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one derivative for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), highlighting its potential in neuroinflammation imaging. This compound exhibited promising specificity and uptake in brain tissues, suggesting its utility in studying neurodegenerative diseases like Alzheimer’s disease Lee et al., 2022.
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized novel derivatives of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one and evaluated their antidepressant and antianxiety activities. The study found that certain compounds significantly reduced immobility times and displayed considerable antianxiety activity, showcasing the therapeutic potential of these derivatives in mental health treatment Kumar et al., 2017.
Estrogen Receptor Binding Affinity and Molecular Docking
Parveen et al. (2017) investigated the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, including derivatives of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one, for their binding affinity to estrogen receptors and anti-proliferative activities. This research provides insights into the structure-activity relationship of these compounds, highlighting their potential in cancer treatment Parveen et al., 2017.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c14-9-6-15-13(16-7-9)18-4-3-17(8-11(18)19)12(20)10-2-1-5-21-10/h1-2,5-7H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZSJXFNKHJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CO2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2849091.png)
amine](/img/structure/B2849093.png)
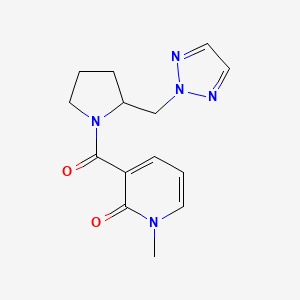
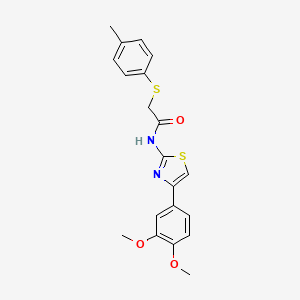
![2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2849099.png)
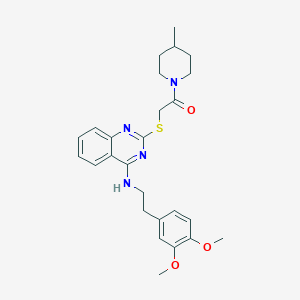
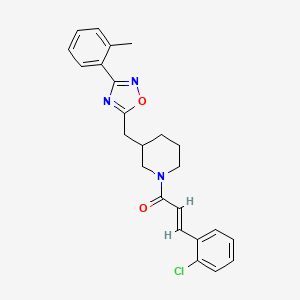
![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
